molecular formula C15H19N3OS B4010788 N,N,6-trimethyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

N,N,6-trimethyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No. B4010788
M. Wt: 289.4 g/mol
InChI Key: XNAGLBULKCKQCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, closely related to N,N,6-trimethyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, involves the Biginelli reaction. This one-pot synthesis method is advantageous for producing such compounds efficiently and with high yield. A typical synthesis might involve the reaction of an aldehyde (like 4-iodobenzaldehyde), a β-keto ester (such as methyl acetoacetate), and thiourea, often facilitated by microwave irradiation or the presence of catalysts like sodium hydrogen sulfate for enhanced reaction rates and yields (Pan, Zhang, & Liu, 2009); (Gein, Zamaraeva, & Dmitriev, 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to N,N,6-trimethyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide demonstrates significant polarization and planarity in the pyrimidine rings, with variations in substituent atoms. These structural features are critical for the compound's interactions and potential biological activities. Studies have shown that hydrogen bonding plays a significant role in the stabilization of these molecules' structures, which can affect their chemical reactivity and physical properties (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including cyclization, alkylation, and substitution, leading to a wide range of products with diverse chemical properties. These reactions are often catalyzed by acids or bases and can result in the formation of novel heterocyclic systems, demonstrating the compounds' versatility in synthetic chemistry (Neiland, Valters, Pukitis, Tilika, & Édzhinya, 1992).

properties

IUPAC Name

N,N,6-trimethyl-4-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-9-5-7-11(8-6-9)13-12(14(19)18(3)4)10(2)16-15(20)17-13/h5-8,13H,1-4H3,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAGLBULKCKQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N,6-trimethyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
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N,N,6-trimethyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
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N,N,6-trimethyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
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N,N,6-trimethyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 5
N,N,6-trimethyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
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N,N,6-trimethyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

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